molecular formula C7H14N2O3S B13474252 1-Isopropyl-2-oxopyrrolidine-3-sulfonamide

1-Isopropyl-2-oxopyrrolidine-3-sulfonamide

Cat. No.: B13474252
M. Wt: 206.27 g/mol
InChI Key: IKQPPLWTPWBCAQ-UHFFFAOYSA-N
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Description

2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and other diseases . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of 2-oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-oxo-1-propan-2-ylpyrrolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

IKQPPLWTPWBCAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)S(=O)(=O)N

Origin of Product

United States

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